
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide” is a synthetic compound with a molecular formula of C15H15NO3S and a molecular weight of 289.35. It is a derivative of furan- and thiophene-2-carbonyl amino acid . These derivatives have been shown to activate Hypoxia-Inducible Factor (HIF) via inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1) .
Synthesis Analysis
The synthesis of furan- and thiophene-2-carbonyl amino acid derivatives, including “N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide”, involves several steps . The Suzuki-Miyaura cross-coupling of 4-bromo-2-thiophenecarbaldehyde and phenylboronic acid was used to obtain the corresponding coupling product, which yielded the corresponding carboxylic acid upon subsequent oxidation .Molecular Structure Analysis
The molecular structure of “N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide” is complex, with a furan-2-carbonyl group attached to a thiophen-2-yl group, which is further attached to a cyclobutanecarboxamide group.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide” include the Suzuki-Miyaura cross-coupling and oxidation . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques : Research on related furan and thiophene compounds has explored various synthesis techniques, including cyclometallation reactions with palladium(II), platinum(II), ruthenium(II), and rhodium(III) to produce metallaheterocycles involving furan rings (Nonoyama, 1990). This suggests that similar metallation strategies might be applicable to the synthesis or functionalization of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide.
Crystal Structure and Aromaticity : The impact of aromaticity on crystal packing has been studied in furan/thiophene carboxamide compounds. It was found that heteroatom substitution from oxygen to sulfur increased the effectiveness of π-based interactions in thiophene derivatives, while hydrogen bonding was more crucial in furan derivatives (Rahmani et al., 2016). This could provide insights into the crystallographic and supramolecular properties of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide, particularly regarding its stability and interactions.
Biological and Pharmacological Activities
Anti-Bacterial Activities : Research has demonstrated that certain furan-carboxamide derivatives exhibit significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria, hinting at the potential for similar compounds to be used in antimicrobial applications (Siddiqa et al., 2022).
Influenza A Virus Inhibition : Furan-carboxamide derivatives have been identified as potent inhibitors of the lethal H5N1 influenza A virus, with specific substitutions on the furan ring significantly influencing anti-viral activity (Yongshi et al., 2017). This suggests the possibility of exploring N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide and its derivatives for antiviral or other pharmacological properties.
Mecanismo De Acción
Target of Action
Furan-containing compounds, which this compound is a derivative of, have been employed as medicines in a number of distinct disease areas . They exhibit a wide range of advantageous biological and pharmacological characteristics .
Mode of Action
Furan derivatives have been known to interact with various targets in the body, leading to a variety of therapeutic effects . The compound’s interaction with its targets and the resulting changes would depend on the specific target it binds to.
Biochemical Pathways
Furan derivatives have been known to affect a variety of biochemical pathways, leading to their diverse therapeutic effects .
Result of Action
Furan derivatives have been known to have a variety of therapeutic effects, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer effects .
Propiedades
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c17-14(12-5-2-8-19-12)13-7-6-11(20-13)9-16-15(18)10-3-1-4-10/h2,5-8,10H,1,3-4,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURGCEVRDOSNHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

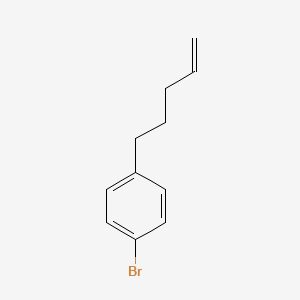
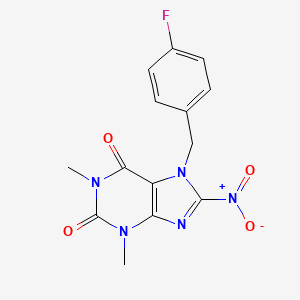
![2-(1-Methylindol-3-yl)-1-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2989191.png)
![methyl 2-(3,9-dimethyl-6,8-dioxo-7-propyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2989192.png)
![4-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2989194.png)
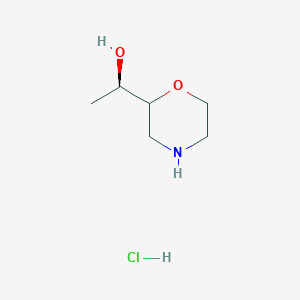
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2989198.png)
![N-(2-fluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2989199.png)
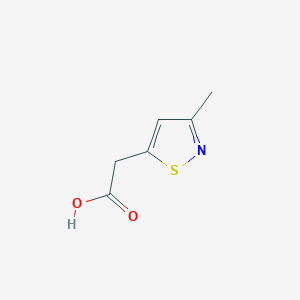
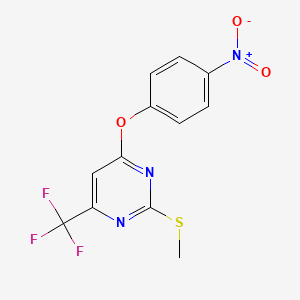
![5-chloro-1-methyl-N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2989203.png)


![[2-[(4-Methoxyphenyl)methyl]azetidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2989211.png)